molecular formula C36H26 B1618139 Pentaphenylbenzene CAS No. 18631-82-8

Pentaphenylbenzene

Cat. No.: B1618139
CAS No.: 18631-82-8
M. Wt: 458.6 g/mol
InChI Key: JULFJTZPJNNMQK-UHFFFAOYSA-N
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Description

Pentaphenylbenzene is a fascinating organic compound with the molecular formula C36H26 . It consists of a central benzene ring substituted with five phenyl groups. This structure gives it unique properties and makes it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaphenylbenzene can be synthesized through various methods. One common approach involves the [2+4] cycloaddition-deprotection sequence using tetraphenylcyclopentadienone as a monomer and tetraethynylbiphenyl as a core . This method allows for the creation of monodisperse polyphenylene dendrimers based on this compound units.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and yield of the compound. The use of advanced techniques such as X-ray analysis helps confirm the structure and properties of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

Pentaphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of pentaphenylbenzene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions, which are crucial for its role in optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    Hexaphenylbenzene: Similar in structure but with six phenyl groups attached to the central benzene ring.

    Triphenylbenzene: Contains three phenyl groups attached to the benzene ring.

Uniqueness

Pentaphenylbenzene stands out due to its specific arrangement of five phenyl groups, which provides a balance between steric hindrance and electronic properties. This unique structure makes it particularly suitable for applications in optoelectronics and material science .

Properties

IUPAC Name

1,2,3,4,5-pentakis-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26/c1-6-16-27(17-7-1)32-26-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULFJTZPJNNMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310681
Record name Sexiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18631-82-8
Record name NSC230294
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sexiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAPHENYLBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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